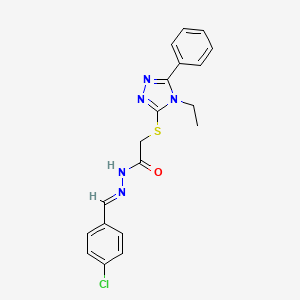
N'-(4-CL-Benzylidene)2-((4-ET-5-PH-4H-1,2,4-triazol-3-YL)sulfanyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-CL-Benzylidene)2-((4-ET-5-PH-4H-1,2,4-triazol-3-YL)sulfanyl)acetohydrazide typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide in the presence of an acid catalyst . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions
N’-(4-CL-Benzylidene)2-((4-ET-5-PH-4H-1,2,4-triazol-3-YL)sulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazoles.
科学的研究の応用
N’-(4-CL-Benzylidene)2-((4-ET-5-PH-4H-1,2,4-triazol-3-YL)sulfanyl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It has potential use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N’-(4-CL-Benzylidene)2-((4-ET-5-PH-4H-1,2,4-triazol-3-YL)sulfanyl)acetohydrazide involves its interaction with various molecular targets. The triazole ring is known to bind to metal ions and enzymes, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells . Additionally, the hydrazide group can form reactive intermediates that further enhance the compound’s biological activity .
類似化合物との比較
Similar Compounds
- N’-(3,4-DI-CL-Benzylidene)2-((4-ET-5-PH-4H-1,2,4-triazol-3-YL)thio)acetohydrazide
- N’-(2,4-DI-CL-Benzylidene)2-((4-ET-5-PH-4H-1,2,4-triazol-3-YL)thio)acetohydrazide
- N’-(2,6-DI-CL-Benzylidene)2-((4-ET-5-PH-4H-1,2,4-triazol-3-YL)thio)acetohydrazide
Uniqueness
N’-(4-CL-Benzylidene)2-((4-ET-5-PH-4H-1,2,4-triazol-3-YL)sulfanyl)acetohydrazide is unique due to its specific substitution pattern on the benzylidene and triazole rings.
特性
分子式 |
C19H18ClN5OS |
|---|---|
分子量 |
399.9 g/mol |
IUPAC名 |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H18ClN5OS/c1-2-25-18(15-6-4-3-5-7-15)23-24-19(25)27-13-17(26)22-21-12-14-8-10-16(20)11-9-14/h3-12H,2,13H2,1H3,(H,22,26)/b21-12+ |
InChIキー |
BCKYDAJEZXSZBW-CIAFOILYSA-N |
異性体SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2E)-2-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11679863.png)
![2-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11679869.png)
![2-[4-(1,3-Benzodioxol-5-yl)-6-phenylpyridinium-2-yl]phenolate](/img/structure/B11679875.png)
![ethyl 1,2-dimethyl-5-{[(2-methylphenoxy)acetyl]oxy}-1H-benzo[g]indole-3-carboxylate](/img/structure/B11679878.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11679882.png)
![4-[(1Z)-2-(4-chlorophenyl)-2-cyanoeth-1-en-1-yl]-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B11679889.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11679894.png)
![5-{[3-Bromo-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11679896.png)
![9-Chloro-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11679897.png)
![2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11679898.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran](/img/structure/B11679909.png)
![[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11679920.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11679929.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(Z)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11679933.png)
